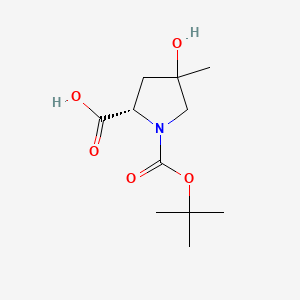

![molecular formula C29H26FN5O3 B2939675 4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide CAS No. 1029728-10-6](/img/structure/B2939675.png)

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

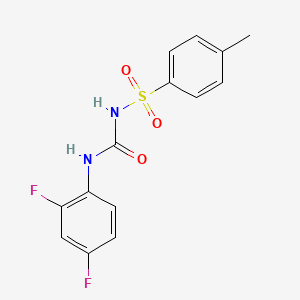

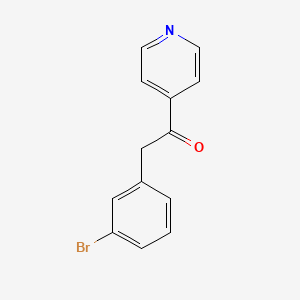

The compound “4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a piperidine ring, and an isopropylbenzamide group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The benzoyl group, the piperidine ring, and the isopropylbenzamide group contribute to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. For example, the benzoyl group could undergo nucleophilic acyl substitution reactions, and the piperidine ring could undergo reactions typical for secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

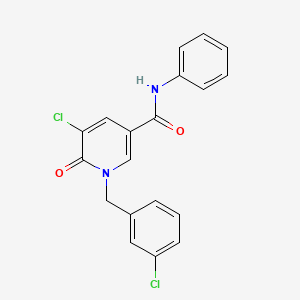

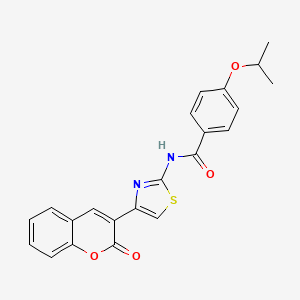

Central Nervous System Agents

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide and its analogues have been explored as potential central nervous system agents. Studies have shown compounds with similar structures to be more potent orally than chlorpromazine in the Sidman avoidance paradigm in rats, indicating their potential as neuroleptics with less nonselective dopamine-receptor blocking effects (Allen et al., 1978).

Gastrointestinal Motility

Derivatives of this compound have been evaluated for their effect on gastrointestinal motility. Studies found that certain benzamide derivatives accelerated gastric emptying and increased the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

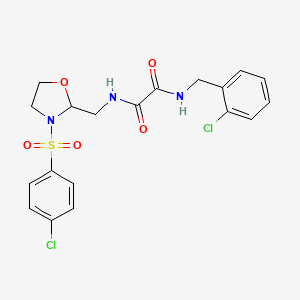

Serotonin Receptor Study

This compound has also been used in the study of serotonin receptors. For instance, [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, a related compound, has been used as a 5-HT1A antagonist in the research of serotonergic neurotransmission with positron emission tomography (PET) (Plenevaux et al., 2000).

Metabolic Studies

In metabolic studies, similar compounds have been identified as inhibitors of the If current channel in the heart, with potential for treating stable angina and atrial fibrillation. These studies also explored the transporter-mediated renal and hepatic excretion of the metabolites (Umehara et al., 2009).

Radiopharmaceutical Development

Additionally, compounds with a similar structure have been synthesized for use in radiopharmaceutical development, particularly as tracers for studying cannabinoid receptors in the brain using PET (Katoch-Rouse & Horti, 2003).

Orientations Futures

Propriétés

IUPAC Name |

2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O3/c1-18(11-13-20-7-4-3-5-8-20)31-25(36)17-35-16-24(26(37)23-14-12-19(2)32-28(23)35)29-33-27(34-38-29)21-9-6-10-22(30)15-21/h3-10,12,14-16,18H,11,13,17H2,1-2H3,(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHNSPGGOMRQSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC(C)CCC3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]methoxy}-N-isopropylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-fluorophenoxy)phenyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B2939604.png)

![Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2939606.png)

![(2S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B2939607.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2939612.png)